Hirsutal
Overview
Description
Hirsutal is a diarylheptanoid, a type of natural polyphenolic compound. It is known for its significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is found in various plants, including the leaves and bark of Alnus species.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hirsutal typically involves the condensation of appropriate phenolic compounds with heptanone derivatives. One common method is the aldol condensation reaction, where 3,4-dihydroxybenzaldehyde reacts with heptanone in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Hirsutal undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with halogens or alkyl groups in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated phenolic compounds.
Scientific Research Applications
Hirsutal has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyphenolic chemistry and reaction mechanisms.
Biology: Investigated for its role in plant defense mechanisms and as a natural antioxidant.
Medicine: Explored for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of natural preservatives and health supplements.
Mechanism of Action
The biological effects of Hirsutal are primarily due to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes like COX-2.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the MAPK and PI3K/Akt pathways.
Comparison with Similar Compounds
Hirsutal is unique among diarylheptanoids due to its specific hydroxylation pattern and biological activities. Similar compounds include:
Oregonin: (5S)-1,7-bis(3,4-dihydroxyphenyl)-5-(β-D-xylopyranosyloxy)-heptan-3-one, known for its antimicrobial and antioxidant properties.
Hirsutanonol: (5S)-1,7-bis(3,4-dihydroxyphenyl)-5-hydroxyheptane-3-one, noted for its anti-inflammatory and anticancer activities.
These compounds share structural similarities but differ in their specific functional groups and biological effects, highlighting the unique properties of this compound.
Properties
IUPAC Name |
1,7-bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c20-14(5-1-12-3-7-16(22)18(24)9-12)11-15(21)6-2-13-4-8-17(23)19(25)10-13/h3-4,7-10,14,20,22-25H,1-2,5-6,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIYWFBLVAFZID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(CC(=O)CCC2=CC(=C(C=C2)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301229577 | |
Record name | 1,7-Bis(3,4-dihydroxyphenyl)-5-hydroxy-3-heptanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301229577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93604-02-5 | |
Record name | 1,7-Bis(3,4-dihydroxyphenyl)-5-hydroxy-3-heptanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93604-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,7-Bis(3,4-dihydroxyphenyl)-5-hydroxy-3-heptanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301229577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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